N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-5-2-3-8-17(13)26-19-16(10-23-26)20(28)25(12-22-19)11-18(27)24-15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYYPGWMRPHLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Acid-Catalyzed Cyclization
The foundational approach involves reacting 5-amino-1-(2-methylphenyl)pyrazole-4-carboxylate with nitriles under acidic conditions. For example:
- Reactant Preparation : 5-Amino-1-(2-methylphenyl)pyrazole-4-carboxylate (10 mM) is suspended in dioxane.
- Nitrile Addition : A 1.5-fold molar excess of acetonitrile derivatives (e.g., chloroacetonitrile) is introduced.
- HCl Gas Treatment : Dry HCl gas is bubbled through the mixture for 6 hours at 25°C, facilitating cyclization via imine intermediate formation.
- Workup : The reaction is quenched on ice, neutralized with 5% NaOH, and recrystallized from ethanol to yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (conventional) | 65–75% | |
| Reaction Time | 6–8 hours |
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
- Conditions : 150°C, 300 W, 20 minutes in sealed vessels.
- Advantages : Yields improve to 85–90% due to rapid thermal activation and reduced side reactions.
Acetamide Side Chain Installation
Chloroacetylation Followed by Nucleophilic Substitution
- Chloroacetylation : The core compound is treated with chloroacetyl chloride (1.2 eq) in dichloromethane using triethylamine (2 eq) as a base.
- Aminolysis : The resulting chloro intermediate reacts with 3-fluoroaniline (1.5 eq) in acetonitrile at 60°C for 4 hours.
Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).
Direct Carbodiimide-Mediated Coupling
A one-pot method avoids isolating intermediates:
- Activation : The core’s carboxylic acid derivative (if present) is activated with EDCl (1.1 eq) and HOBt (1 eq) in DMF.
- Amine Addition : 3-Fluoroaniline (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours.
Yield : 82–88% with reduced purification requirements.
Critical Analysis of Methodologies
Solvent Impact on Cyclization
Substituent Compatibility
- 2-Methylphenyl Group : Electron-donating methyl groups enhance nitrile reactivity but necessitate longer reaction times (8 hours vs. 6 hours for unsubstituted analogs).
- 3-Fluorophenyl : Fluorine’s electronegativity requires mild amidation conditions (pH 7–8) to prevent dehalogenation.
Industrial-Scale Considerations
Patent-Derived Process Intensification
A patent-optimized route (WO2001098304A1) suggests:
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. These compounds demonstrate promising activity against various cancer cell lines:
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells.
- Cell Line Studies : In vitro studies have shown that N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits significant cytotoxicity against multiple cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Potential Applications : These properties suggest potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Modification Impact |
|---|---|
| Fluorine Substitution | Enhances binding affinity to target enzymes |
| Methyl Group on Phenyl Ring | Increases lipophilicity and cellular uptake |
| Acetamide Moiety | Contributes to stability and solubility |
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Pyrazolo[3,4-d]pyrimidine Derivatives : A study demonstrated that derivatives similar to this compound showed promising results in preclinical trials for lung cancer treatment .
- Combination Therapies : Another approach examined the use of this compound in combination with existing chemotherapeutic agents, leading to enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methyl groups can enhance its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidin Core
The substituent at the 1-position of the pyrazolo-pyrimidine core significantly impacts steric and electronic properties:
Key Observations :
Acetamide Substituent Modifications
The acetamide nitrogen’s aryl group influences solubility and target affinity:
Key Observations :
- Fluorine vs. trifluoromethyl : The CF₃ group () offers greater hydrophobic interactions than a single fluorine .
- Methoxy groups () enhance water solubility but may shorten half-life due to oxidative metabolism.
Molecular and Physicochemical Properties
Trends :
- Lipophilicity : Trifluoromethyl () and chloro () substituents increase LogP compared to the target’s fluorine.
Biological Activity
N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS Number: 895009-73-1) is a novel compound with significant potential in medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which has been recognized for its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H16FN5O2. The structure features a fluorophenyl group and a pyrazolo-pyrimidine core that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies have shown that compounds with similar scaffolds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives with IC50 values ranging from 0.01 µM to 49.85 µM against MCF7 and A549 cell lines have been reported .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF7 | 0.01 |
| Compound 2 | A549 | 26 |
| N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-... | Unknown | TBD |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cancer progression. For instance, some derivatives selectively inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on MCF7 Cell Lines : A derivative similar to N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-...] demonstrated significant growth inhibition in MCF7 cells with an IC50 value of 0.01 µM.
- Screening for Antitumor Activity : Another study screened various derivatives against HepG2 and HCT116 cell lines, revealing promising results with IC50 values ranging from 0.39 µM to 49.85 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions starting with pyrazole derivative cyclization, followed by coupling with fluorophenyl and methylphenyl substituents. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1-(2-methylphenyl)pyrazole-4-carboxamide under reflux with acetic anhydride .
- Step 2 : Acetamide linkage using 2-chloroacetyl chloride and subsequent nucleophilic substitution with 3-fluoroaniline. Catalysts like DMAP and solvents (e.g., DMF) improve yield (~65–70%) .
- Optimization : Reaction temperatures (80–100°C) and anhydrous conditions are critical to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; pyrimidine carbonyl at δ 165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~423.14 g/mol) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. What are the primary biological targets or mechanisms of action for this compound?
- Methodological Answer : The pyrazolo[3,4-d]pyrimidine core is structurally analogous to ATP-competitive kinase inhibitors. Preliminary studies suggest:
- Kinase Inhibition : Potential activity against tyrosine kinases (e.g., EGFR, IC₅₀ ~0.5–2 µM) due to halogen-substituted aryl groups enhancing binding affinity .
- Anti-inflammatory Activity : Downregulation of COX-2 and TNF-α in murine macrophage models (40–60% inhibition at 10 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
- Methodological Answer : Comparative SAR studies show:
- Fluorine Substitution : Enhances metabolic stability and membrane permeability (logP ~2.8 vs. chlorophenyl analog’s logP ~3.2) .
- Methylphenyl vs. Methoxyphenyl : Methyl groups improve kinase selectivity (e.g., 10-fold higher specificity for EGFR over VEGFR2) .
- Table 1 : Activity comparison of analogs:
| Substituent | EGFR IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|
| 3-Fluorophenyl | 0.7 | 12.5 |
| 3-Chlorophenyl | 1.2 | 8.3 |
| 4-Methoxyphenyl | 2.5 | 25.1 |
Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:
- Assay Uniformity : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) .
- Cell Line Validation : Confirm target expression levels (e.g., EGFR in A431 vs. HeLa cells) via western blotting .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Fluorophenyl forms hydrophobic contacts with Leu694 and Val702 .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F ~50%) and CYP3A4-mediated metabolism .
Q. How does the compound behave under physiological conditions (e.g., plasma stability, protein binding)?
- Methodological Answer :
- Plasma Stability : Incubate with human plasma (37°C, pH 7.4); LC-MS shows 80% remaining after 1 hour, indicating moderate stability .
- Protein Binding : Equilibrium dialysis reveals 92% binding to albumin, suggesting high plasma retention .
Q. What are the metabolic pathways and major metabolites?
- Methodological Answer :
- Phase I Metabolism : CYP3A4-mediated oxidation of the pyrimidine ring (major metabolite: hydroxylated derivative) .
- Phase II Metabolism : Glucuronidation of the acetamide group detected via UPLC-QTOF in hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
